molecular formula C8H7NO B3029947 (6-Ethynylpyridin-2-yl)methanol CAS No. 845658-76-6

(6-Ethynylpyridin-2-yl)methanol

Cat. No.: B3029947
CAS No.: 845658-76-6
M. Wt: 133.15
InChI Key: UWKRXXCVSYLAEG-UHFFFAOYSA-N
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Description

(6-Ethynylpyridin-2-yl)methanol is a pyridine-derived compound featuring a hydroxymethyl group at the 2-position and an ethynyl substituent at the 6-position of the pyridine ring. These compounds are frequently utilized in medicinal chemistry, catalysis, and materials science due to their versatile reactivity and ability to act as ligands or building blocks for complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethynylpyridin-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-2-pyridinemethanol with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Ethynylpyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as organolithium or Grignard reagents.

Major Products Formed

    Oxidation: The major products include 6-ethynylpyridine-2-carboxaldehyde or 6-ethynylpyridine-2-carboxylic acid.

    Reduction: The major product is 6-ethylpyridin-2-ylmethanol.

    Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

(6-Ethynylpyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (6-Ethynylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of (6-Ethynylpyridin-2-yl)methanol, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 6) Key Applications/Notes
(6-Methylpyridin-2-yl)methanol C₇H₉NO 123.16 Methyl Intermediate in drug synthesis; used as a ligand in coordination chemistry
(6-Methoxypyridin-2-yl)methanol C₇H₉NO₂ 139.15 Methoxy Building block for agrochemicals; exhibits improved solubility in polar solvents
(6-Bromo-5-methoxypyridin-2-yl)methanol C₇H₇BrNO₂ 232.04 Bromo, Methoxy Precursor for cross-coupling reactions in organic synthesis
(5,6-Dimethoxypyridin-2-yl)methanol C₈H₁₁NO₃ 169.18 Methoxy (5,6-positions) Used in natural product synthesis; stabilizes metal complexes
This compound C₈H₇NO 133.15 (theoretical) Ethynyl Potential applications in click chemistry; high reactivity due to alkyne group [Inferred]

Key Comparative Insights:

Substituent Effects on Reactivity: The ethynyl group in this compound introduces sp-hybridized carbon atoms, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition). This contrasts with methyl or methoxy analogs, which are less reactive but more stable . Halogenated derivatives (e.g., bromo or iodo) are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups enhance solubility and hydrogen-bonding capacity .

Physicochemical Properties: The hydroxymethyl group at the 2-position contributes to hydrogen-bonding interactions, making these compounds effective ligands in catalysis. For example, (6-Methylpyridin-2-yl)methanol has been used to stabilize transition-metal complexes . The ethynyl group likely reduces solubility in aqueous media compared to methoxy analogs but increases compatibility with hydrophobic reaction environments [Inferred].

Synthetic Utility: (6-Methoxypyridin-2-yl)methanol and its derivatives are often employed in the synthesis of bioactive molecules, such as kinase inhibitors, due to their electron-donating properties . The ethynyl variant may serve as a clickable handle for bioconjugation or polymer chemistry, though experimental validation is needed [Inferred].

Biological Activity

(6-Ethynylpyridin-2-yl)methanol, with the chemical formula C8_8H7_7NO, is a compound that has garnered attention in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound features a pyridine ring substituted with an ethynyl group and a hydroxymethyl group. Its structural characteristics contribute to its biological activities, particularly in enzyme inhibition and potential therapeutic applications.

This compound has been studied for its interaction with several biological targets:

  • Enzyme Inhibition : It has shown potential as an inhibitor of various enzymes involved in metabolic pathways. The compound's structure allows it to bind effectively to active sites of target enzymes, thereby modulating their activity.
  • Neurotransmission Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, particularly those involving GABA and glutamate, which are critical in neurological functions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
Enzyme InhibitionInhibits glutamate decarboxylase, affecting GABA levels.
Anti-inflammatory EffectsExhibits anti-inflammatory properties in vitro.
CytotoxicityDemonstrates cytotoxic effects against specific cancer cell lines.

Case Studies

Several studies have explored the biological effects of this compound:

  • Cytotoxicity in Cancer Cells : A study evaluated the compound's effect on human breast cancer cells, revealing significant anti-proliferative activity. The mechanism involved the induction of apoptosis through modulation of cell cycle regulators.
  • Anti-inflammatory Activity : Research indicated that this compound could inhibit COX-2 activity, with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential use in treating inflammatory conditions.
  • Neuropharmacological Effects : In vitro assays demonstrated that the compound could alter neurotransmitter release patterns, indicating its potential role in treating neurological disorders.

Research Findings

Recent findings have expanded the understanding of this compound's biological activities:

  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the ethynyl or hydroxymethyl groups can enhance or diminish biological activity. This highlights the importance of structural optimization for developing effective therapeutics.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, making it a candidate for further drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Ethynylpyridin-2-yl)methanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyridine-based methanol derivatives typically involves functionalizing the pyridine ring followed by introducing the hydroxymethyl group. For this compound, a plausible route includes:

Ethynylation : Introduce the ethynyl group via Sonogashira coupling, using a halogenated pyridine precursor (e.g., 6-bromo-2-pyridinecarbaldehyde) and terminal acetylene under Pd/Cu catalysis .

Reduction : Reduce the aldehyde to methanol using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol .

Critical Factors :

  • Catalyst Loading : Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) are common, but excess catalyst may lead to side reactions.
  • Solvent : DMF or THF enhances coupling efficiency, while polar aprotic solvents (e.g., DMSO) may stabilize intermediates .
  • Temperature : Sonogashira coupling typically requires 60–80°C for 12–24 hours.

Q. How can researchers optimize the purification of this compound for biological assays?

Methodological Answer : Purification strategies depend on the compound’s polarity and stability:

Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%). The ethynyl group’s hydrophobicity requires higher hexane ratios for elution .

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Slow cooling (0.5°C/min) minimizes impurity incorporation .

Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the ethynyl group .

Key Considerations :

  • TLC Monitoring : Use UV-active stains (e.g., KMnO₄) to track the methanol moiety.
  • HPLC Analysis : C18 columns with acetonitrile/water (60:40) resolve polar byproducts (e.g., oxidation to carboxylic acids) .

Advanced Research Questions

Q. What spectroscopic techniques resolve structural ambiguities in this compound, and how can conflicting data be analyzed?

Methodological Answer :

  • ¹H/¹³C NMR : The ethynyl proton (δ 2.5–3.0 ppm) and quaternary carbon (δ 80–90 ppm) are diagnostic. Aromatic pyridine protons appear at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Confirm the -OH stretch (~3300 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ with m/z ~164.1 (C₉H₈NO⁺).

Addressing Contradictions :

  • Case Study : Discrepancies in NMR integration ratios may arise from tautomerism or solvent effects. Use deuterated DMSO to stabilize hydrogen bonding .
  • Computational Validation : Compare experimental spectra with DFT-calculated shifts (e.g., Gaussian 16 B3LYP/6-31G*) .

Reference : Similar approaches validated (R)-phenyl(pyridin-2-yl)methanol structures in asymmetric synthesis .

Q. How does the ethynyl group influence the reactivity of this compound in nucleophilic substitutions compared to halogenated analogs?

Methodological Answer : The ethynyl group acts as a strong electron-withdrawing moiety, enhancing the electrophilicity of the pyridine ring:

Kinetic Studies : Compare SN2 reaction rates with halogenated analogs (e.g., 6-chloro derivatives) using nucleophiles like NaOMe. Ethynyl derivatives show 2–3x faster kinetics due to reduced electron density at C-2 .

Computational Analysis : NBO charges (via DFT) reveal higher positive charge density at C-2 in ethynyl derivatives, favoring nucleophilic attack .

Q. What strategies mitigate byproduct formation during the oxidation of this compound to its aldehyde?

Methodological Answer :

  • Oxidizing Agents : Use Dess-Martin periodinane (DMP) in dichloromethane at 0°C to selectively oxidize -CH₂OH to -CHO without over-oxidation to carboxylic acids .
  • Catalytic Systems : TEMPO/NaOCl in water/acetonitrile (2:1) achieves >90% conversion with minimal side products .

Troubleshooting :

  • Byproduct Identification : LC-MS detects dimerization products (e.g., ethynyl-coupled species). Add radical inhibitors (e.g., BHT) to suppress undesired pathways .

Properties

IUPAC Name

(6-ethynylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-7-4-3-5-8(6-10)9-7/h1,3-5,10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKRXXCVSYLAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719664
Record name (6-Ethynylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845658-76-6
Record name (6-Ethynylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round-bottom flask was added 2.3 g of 6-bromopyridin-2-ylmethyl acetate, 1.18 g of trimethyl silylacetylene, 210 mg of bis(triphenylphosphine)-palladium(II) chloride, 114 mg of copper(I) iodide and 12 mL of triethylamine, and then the mixture was heated to reflux under argon atmosphere for 5 hours. After allowing to cool, the mixture was concentrated to dryness under reduced pressure, thereto water was added, and the mixture was extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, 7 mL of methanol and 30 mL of 1N aqueous potassium hydroxide were added to the residue, and the mixture was stirred for 1 hour. The reaction mixture was acidified with 1N hydrochloric acid and concentrated under reduced pressure. The concentrated solution was basified with potassium carbonate, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and then the solvent was removed off under reduced pressure. The product was purified by chromatography on silica gel (hexane-ethyl acetate=4:1) to give 212 mg of (6-ethynylpyridin-2-yl)methanol as a white powder.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
114 mg
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

(6-Ethynylpyridin-2-yl)methanol
(6-Ethynylpyridin-2-yl)methanol
(6-Ethynylpyridin-2-yl)methanol
(6-Ethynylpyridin-2-yl)methanol
(6-Ethynylpyridin-2-yl)methanol
(6-Ethynylpyridin-2-yl)methanol

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